molecular formula C16H17ClN4O3S B2847115 N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide CAS No. 899741-90-3

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide

Cat. No.: B2847115
CAS No.: 899741-90-3
M. Wt: 380.85
InChI Key: NGPFQPRUVJYFKP-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Novel Heterocyclic Synthesis : Compounds with a structure similar to the specified chemical have been synthesized for their potential use in medicinal chemistry and material science. For instance, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles highlights a method for generating novel heterocyclic compounds with potential application in drug development and materials research (Holzer & Hahn, 2003).

Structural and Molecular Docking Studies : Advanced structural studies, including molecular docking, provide insights into how these compounds interact with biological targets. The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor elucidates the potential of such compounds in drug design and development, indicating their binding affinities and interaction modes with specific receptors (Shim et al., 2002).

Antimicrobial and Anticancer Applications

Antimicrobial Agents : Compounds with similar structures have shown promising antimicrobial properties. For example, a clubbed quinazolinone and 4-thiazolidinone compound displayed potential as antimicrobial agents against various bacterial and fungal strains, underscoring the therapeutic applications of these chemical frameworks (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity : The exploration of novel biologically potent heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyrazoline derivatives, for anticancer activity underscores the potential utility of these compounds in cancer treatment. These compounds have been evaluated against a range of cancer cell lines, revealing significant potency and offering a foundation for further drug development (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c17-10-2-4-11(5-3-10)21-14(12-8-25-9-13(12)20-21)19-16(24)15(23)18-6-1-7-22/h2-5,22H,1,6-9H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPFQPRUVJYFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.